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Compound of Interest

Compound Name:
6,7-dihydro-5H-pyrrolo[2,3-

d]pyrimidin-2-amine

CAS No.: 97482-19-4

Cat. No.: B3333388 Get Quote

Executive Analysis: The Scaffold Advantage
In the development of ATP-competitive kinase inhibitors, particularly for CDK4/6, the 7H-

pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) represents a critical evolution from the

classical purine and pyridopyrimidine architectures.

While both scaffolds effectively bind the ATP hinge region, the pyrrolopyrimidine core offers

distinct vector capabilities for optimizing selectivity and solubility that differ from its

pyridopyrimidine counterparts (like Palbociclib).
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Feature
Pyrrolopyrimidine-
2-amine (e.g.,
Ribociclib)

Pyridopyrimidine-
2-amine (e.g.,
Palbociclib)

Mechanistic
Implication

Core Geometry
5-6 Fused System

(Pyrrole-Pyrimidine)

6-6 Fused System

(Pyridine-Pyrimidine)

The 5-membered

pyrrole ring alters the

vector of substituents

at N7/C6, allowing

unique access to the

solvent front.

CDK4 Potency

(pIC50)
~8.00 ~7.95

Comparable potency;

scaffold change does

not compromise hinge

binding.

CDK6 Potency

(pIC50)
~7.41 ~7.89

Key Differentiator:

Pyrrolopyrimidines

often show slightly

higher CDK4 bias

(selectivity window).

Selectivity Profile
High (Reduced

FLT3/KIT inhibition)
Moderate-High

The C6-substitution

on the pyrrole ring

minimizes steric

clashes with non-

target kinase

gatekeepers.

Lipophilicity (LogP) Tunable via C6-amide Higher baseline

The C6 position in

pyrrolopyrimidines is

ideal for solubilizing

groups (e.g.,

dimethylamines).
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Analyst Insight: The primary advantage of the pyrrolopyrimidine scaffold is the N7-C6 vector. In

Ribociclib, the N7-cyclopentyl group fills the hydrophobic pocket, while the C6-carboxamide

extends into the solvent, improving solubility without disrupting the hinge bind. This contrasts

with Palbociclib, where the bulky side chain is attached to the C8 position of the

pyridopyrimidine.

Deep Dive: Structure-Activity Relationship (SAR)
The SAR of pyrrolopyrimidine-2-amines is defined by three critical vectors. Modifications here

dictate the transition from a generic ATP-binder to a selective clinical candidate.

The Three-Vector Model
The Hinge Binder (C2-Position):

Requirement: An amino group (–NH–) connecting to an aromatic system (often a pyridine

or pyrazole).

Function: Forms a bidentate hydrogen bond with the kinase hinge region (e.g., Val101 in

CDK4).

Optimization: Substitution on the distal aromatic ring (e.g., piperazine) captures solvent

interactions and improves potency.

The Hydrophobic Anchor (N7-Position):

Requirement: Bulky cycloalkyl group (Cyclopentyl or Cyclohexyl).

Function: Occupies the ribose-binding pocket.

SAR Rule: A cyclopentyl group is generally optimal. Smaller groups (methyl) lose potency;

larger groups (phenyl) suffer steric clashes with the gatekeeper residue.
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The Solubility Vector (C6-Position):

Requirement: Polar functionality (Amide, Urea).

Function: Extends towards the solvent front.

Critical Insight: This is the "exit vector." Introducing a dimethylamino-amide here (as in

Ribociclib) dramatically improves metabolic stability and solubility compared to

unsubstituted analogs.

SAR Logic Map (Graphviz)
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Figure 1: SAR decision tree for pyrrolopyrimidine optimization. The N7 and C6 positions are the

primary levers for tuning selectivity and physicochemical properties.

Experimental Protocols
To validate these SAR claims, the following self-validating protocols are recommended. These

workflows ensure data integrity and reproducibility.

A. Synthesis: The C2-Amination Strategy
The most challenging step is introducing the hinge-binding amine at C2 without affecting the C4

or C6 positions.

Protocol: Buchwald-Hartwig Cross-Coupling on Pyrrolopyrimidine
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Starting Material: 6-substituted-2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine.

Reagents:

Amine Partner: 5-(piperazin-1-yl)pyridin-2-amine (1.2 equiv).

Catalyst: Pd2(dba)3 (0.05 equiv).

Ligand: BINAP or Xantphos (0.1 equiv) – Critical for steric bulk handling.

Base: Cs2CO3 (2.0 equiv).

Solvent: 1,4-Dioxane (anhydrous).

Procedure:

Degas solvent with N2 for 15 mins (Essential to prevent Pd oxidation).

Mix reagents in a sealed tube.

Heat to 100°C for 12-16 hours.

Validation:

Monitor via LC-MS. Look for disappearance of the Cl-isotope pattern.

Self-Check: If conversion is <50%, switch ligand to BrettPhos to accommodate the specific

electronics of the pyrrolopyrimidine.

B. Biochemical Assay: ADP-Glo™ Kinase Assay
This assay measures the conversion of ATP to ADP, providing a direct readout of kinase

activity.[1][2] It is preferred over FRET for its high sensitivity at low ATP conversion rates.

Workflow:

Enzyme Prep: Dilute CDK4/CyclinD1 complex to 0.5-2 nM in Kinase Buffer (40mM Tris pH

7.5, 20mM MgCl2, 0.1mg/mL BSA, 50μM DTT).
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Compound Treatment:

Prepare 3-fold serial dilutions of the pyrrolopyrimidine analog in DMSO.

Add 1 μL compound to 4 μL Enzyme mix in a 384-well white plate.

Incubate 15 mins at RT (allows "Type I" or "Type 1.5" binding equilibrium).

Reaction Initiation:

Add 5 μL ATP/Substrate mix (Rb peptide). ATP concentration should be at Km (approx. 15-

25 μM for CDK4).

Incubate for 60 mins at RT.

Detection (Two-Step):

Step 1: Add 10 μL ADP-Glo™ Reagent. Incubate 40 mins. (Stops kinase, depletes

unconsumed ATP).

Step 2: Add 20 μL Kinase Detection Reagent. Incubate 30 mins. (Converts ADP to ATP ->

Luciferase signal).[1][3]

Data Analysis:

Read Luminescence.[1][3][4][5][6]

Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition).

Fit to sigmoidal dose-response curve (Variable slope) to derive IC50.
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Figure 2: ADP-Glo workflow. The critical step is the complete depletion of unconsumed ATP in

Step 2 to ensure the signal comes solely from kinase activity.

Mechanism of Action & Selectivity
The pyrrolopyrimidine-2-amine analogs function as ATP-competitive inhibitors.

Binding Mode: The C2-amine and N1 of the pyrimidine ring form a donor-acceptor pair with

the hinge region backbone (typically Valine residues).

Selectivity Mechanism: The "Gatekeeper" residue in kinases controls access to the back

pocket.

CDK4/6 have a specific gatekeeper (Phe98 in CDK4) that accommodates the planar

pyrrolopyrimidine system.
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The C7-cyclopentyl group (Ribociclib) exploits a hydrophobic pocket adjacent to the

gatekeeper.

Contrast: Many off-target kinases (like FLT3) have smaller or differently oriented

gatekeepers that clash with the rigid fused 5-6 system of pyrrolopyrimidines more than the

6-6 system of pyridopyrimidines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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